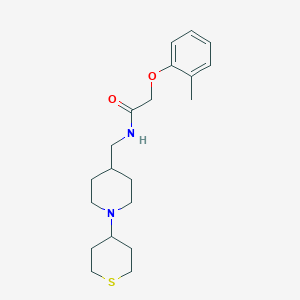

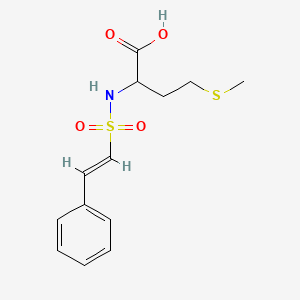

![molecular formula C15H11NO2 B2648306 4'-Cyano[1,1'-biphenyl]-4-yl acetate CAS No. 127783-75-9](/img/structure/B2648306.png)

4'-Cyano[1,1'-biphenyl]-4-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4’-Cyano[1,1’-biphenyl]-4-yl acetate” seems to be a derivative of biphenyl compounds. Biphenyl compounds are commonly used in organic synthesis and have various applications . One of the related compounds is Methyl 4’-cyano[1,1’-biphenyl]-4-carboxylate .

Synthesis Analysis

While specific synthesis methods for “4’-Cyano[1,1’-biphenyl]-4-yl acetate” were not found, related compounds such as 5CB (4-Cyano-4’-pentylbiphenyl) are synthesized by modifying biphenyl in a linear manner .

Scientific Research Applications

Synthetic Approaches and Structures

Synthesis Pathways : 4'-Cyano[1,1'-biphenyl]-4-yl acetate and related compounds have been synthesized through multiple pathways, including iodination and nucleophilic substitution processes. These synthetic routes provide valuable insights into the preparation of various organic ligands and their derivatives, which are crucial in metal-organic framework development (Ardeleanu et al., 2018).

Crystal Structures : The crystal structures of various 4'-Cyano[1,1'-biphenyl]-4-yl acetate derivatives have been elucidated, revealing the molecular conformations and arrangements. Such studies are critical for understanding the physical and chemical properties of these compounds (Crich & Bowers, 2006).

Chemical Reactions and Properties

One-Electron Oxidation : Research on the one-electron oxidation of biphenyl derivatives, including 4'-Cyano[1,1'-biphenyl]-4-yl acetate, on TiO2 surfaces, has been conducted. These studies are significant in understanding the photochemical behavior of such compounds, which can be applied in photocatalytic processes (Tachikawa et al., 2004).

Liquid Crystal Research : The use of 4'-Cyano[1,1'-biphenyl]-4-yl acetate in the study of liquid crystals, particularly its role in forming stable smectic phases, is a significant area of research. These findings contribute to the development of new materials for display technologies (Gray & Lydon, 1974).

Application in Drug Synthesis

- Drug Precursors : Compounds like 4'-Cyano[1,1'-biphenyl]-4-yl acetate have been used in the synthesis of novel drugs, especially in the Sartan family, highlighting their importance in pharmaceutical research (Wang et al., 2008).

properties

IUPAC Name |

[4-(4-cyanophenyl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-11(17)18-15-8-6-14(7-9-15)13-4-2-12(10-16)3-5-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEJAIUPVHSEHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Cyano[1,1'-biphenyl]-4-yl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylbenzamide](/img/structure/B2648223.png)

![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2648226.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide](/img/structure/B2648228.png)

![Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane](/img/structure/B2648230.png)

![[3-(Trifluoromethoxy)cyclobutyl]methanol](/img/structure/B2648231.png)

![(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate](/img/structure/B2648235.png)

![(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2648241.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2648244.png)

![6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2648246.png)